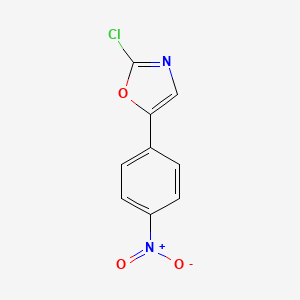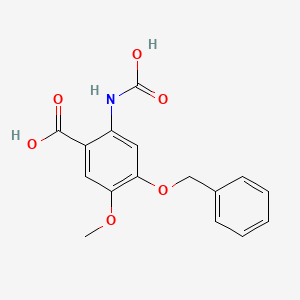![molecular formula C13H24Si2 B12634087 tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane CAS No. 920282-72-0](/img/structure/B12634087.png)
tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(diméthyl)[4-(triméthylsilyl)buta-1,3-diyn-1-yl]silane est un composé organosilicié complexe. Il se caractérise par la présence de groupes tert-butyle et triméthylsilyle, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du tert-Butyl(diméthyl)[4-(triméthylsilyl)buta-1,3-diyn-1-yl]silane implique généralement la réaction du chlorure de tert-butyl(diméthyl)silyle avec un précurseur alkyne approprié. La réaction est souvent réalisée en présence d'une base telle que l'imidazole ou la triéthylamine pour faciliter la formation du produit souhaité. Les conditions de réaction incluent généralement des solvants anhydres tels que le tétrahydrofurane (THF) et des basses températures pour assurer une sélectivité et un rendement élevés .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du tert-Butyl(diméthyl)[4-(triméthylsilyl)buta-1,3-diyn-1-yl]silane ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie d'un contrôle rigoureux de la température et de la pression pour maintenir la qualité et la constance du produit.
Analyse Des Réactions Chimiques
Types de réactions
tert-Butyl(diméthyl)[4-(triméthylsilyl)buta-1,3-diyn-1-yl]silane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de silanes avec différents substituants.
Substitution : Le groupe triméthylsilyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à des températures contrôlées et dans des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des silanols, tandis que les réactions de substitution peuvent produire une large gamme de silanes fonctionnalisés .
Applications de la recherche scientifique
tert-Butyl(diméthyl)[4-(triméthylsilyl)buta-1,3-diyn-1-yl]silane a plusieurs applications de recherche scientifique :
Synthèse organique : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Science des matériaux : Le composé est utilisé dans le développement de matériaux avancés aux propriétés uniques.
Biologie et médecine :
Mécanisme d'action
Le mécanisme par lequel tert-Butyl(diméthyl)[4-(triméthylsilyl)buta-1,3-diyn-1-yl]silane exerce ses effets est principalement dû à sa capacité à participer à diverses réactions chimiques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature de la réaction. Par exemple, en synthèse organique, il agit comme un précurseur qui peut être transformé en structures plus complexes via des voies de réaction bien définies .
Applications De Recherche Scientifique
tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with unique properties.
Biology and Medicine:
Mécanisme D'action
The mechanism by which tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For instance, in organic synthesis, it acts as a precursor that can be transformed into more complex structures through well-defined reaction pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Parmi les composés similaires à tert-Butyl(diméthyl)[4-(triméthylsilyl)buta-1,3-diyn-1-yl]silane, on trouve :
- tert-Butyl(diméthyl)[4-(tributylstannyl)buta-1,3-diyn-1-yl]silane
- tert-Butyl(diméthyl)[4-(triméthylsilyl)but-3-yn-1-yl]silane
Unicité
L'unicité du tert-Butyl(diméthyl)[4-(triméthylsilyl)buta-1,3-diyn-1-yl]silane réside dans sa combinaison spécifique de groupes tert-butyle et triméthylsilyle, qui confèrent des propriétés chimiques distinctes. Cela le rend particulièrement précieux dans les applications nécessitant un contrôle précis de la réactivité et de la stabilité .
Propriétés
Numéro CAS |
920282-72-0 |
|---|---|
Formule moléculaire |
C13H24Si2 |
Poids moléculaire |
236.50 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(4-trimethylsilylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-13(2,3)15(7,8)12-10-9-11-14(4,5)6/h1-8H3 |
Clé InChI |
WIHCKPSVSUAVFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C#CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634013.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![(2,3-Dihydro-furo[2,3-B]pyridin-3-YL)-methyl-amine](/img/structure/B12634040.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)
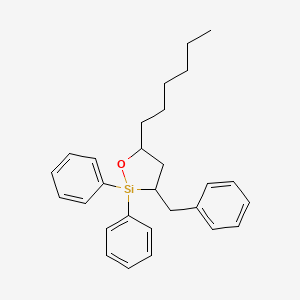
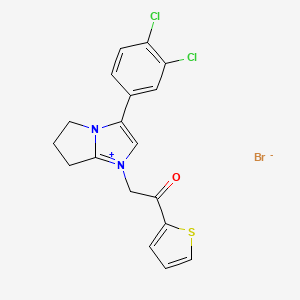
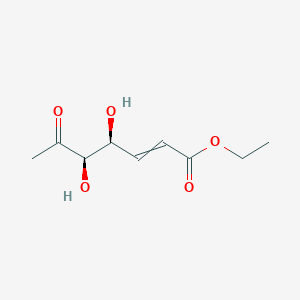
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)


